molecular formula C16H19N3O4S B11025175 3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11025175
M. Wt: 349.4 g/mol
InChI Key: ZWTZIKHUCQIBGF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3,4,5-trimethoxybenzoyl group: This step often involves acylation reactions using reagents such as 3,4,5-trimethoxybenzoyl chloride in the presence of a base like pyridine.

    Final coupling: The final step involves coupling the intermediate with the amine group to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide has shown potential in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Shares the trimethoxybenzoyl group but lacks the thieno[3,4-c]pyrazole moiety.

    N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide: Lacks the trimethoxy groups on the benzamide.

Uniqueness

3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is unique due to the combination of the trimethoxybenzoyl group and the thieno[3,4-c]pyrazole moiety, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

InChI

InChI=1S/C16H19N3O4S/c1-19-15(10-7-24-8-11(10)18-19)17-16(20)9-5-12(21-2)14(23-4)13(6-9)22-3/h5-6H,7-8H2,1-4H3,(H,17,20)

InChI Key

ZWTZIKHUCQIBGF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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